molecular formula C11H5Cl2F3N2O B1398829 2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride CAS No. 511533-50-9

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride

Cat. No. B1398829
CAS RN: 511533-50-9
M. Wt: 309.07 g/mol
InChI Key: KYLBVXFZVFCCJQ-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride” is likely a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms . The molecule also has a trifluoromethyl group, which is a functional group consisting of three fluorine atoms attached to a carbon atom, and a chlorophenyl group, which is a phenyl ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, would contribute to the compound’s aromaticity, while the electronegative trifluoromethyl group would likely influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

  • Synthesis and Functionalization :

    • A method for synthesizing pyrazoles with functionalized side chains attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5, including the synthesis of ligands for potential applications in metal coordination and catalysis, has been described (Grotjahn et al., 2002).
  • Structural and Spectroscopic Studies :

    • Research on heterocyclic analogues of xanthone and xanthione, involving the reaction of pyrazolin-5-ones with chloro-phenyl-pyrazole-carbonyl chlorides, includes detailed NMR spectroscopic investigations of the resulting compounds (Datterl et al., 2010).
    • The crystal structure and weak intermolecular interactions of a related compound were studied, highlighting the potential for hydrogen bonding and structural insights (Zhang et al., 2011).
  • Materials Science Applications :

    • Microwave-assisted synthesis methods for producing trichloromethyl substituted pyrazoles and pyrazolium chlorides have been developed, indicating a more environmentally friendly approach to synthesizing these compounds (Martins et al., 2003).
  • Ligand Synthesis and Coordination Chemistry :

    • Substituent control in palladium(II)-pyrazole complexes was investigated, emphasizing the role of ligands and hydrogen bonding in these complexes, which could inform the development of new materials or catalysts (Grotjahn et al., 2003).
  • Synthesis of Novel Compounds and their Applications :

    • Research on novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides synthesized from pyrazole carbonyl chloride explored their potential insecticidal and fungicidal activities (Zhu et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and those that contain halogens can be particularly hazardous .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-6-3-1-2-4-7(6)18-8(10(13)19)5-9(17-18)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLBVXFZVFCCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154388
Record name 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazole-3-carbonyl chloride

CAS RN

511533-50-9
Record name 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511533-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10.65 g of 1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid and 8 ml of thionyl chloride heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, concentrated under reduced pressure, and subjected to distillation under reduced pressure (110° C./5 mmHg) to obtain 8.39 g of 1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole-5-carbonyl chloride of the formula:

Synthesis routes and methods II

Procedure details

A sample of crude 1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (40.8 g, 0.14 mole) was dissolved in methylene chloride (300 mL). The solution was treated with oxalyl chloride (15.7 mL, 0.18 mole), followed by N,N-dimethylformamide (12 drops). Off-gassing began shortly after adding the N,N-dimethylformamide catalyst. The reaction mixture was stirred for about 20 minutes under ambient conditions, then was heated to reflux for a period of 35 minutes. Volatiles were removed by concentrating the reaction mixture on a rotary evaporator at a bath temperature of 55° C. The crude product, approximately 43 g of a light-yellow oil, was used directly in the next step.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a N2 purged round bottom flask was added 2-(2-chlorophenyl)-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid (2.10 g, 7.20 mmol) and anhydrous CHCl3 (30 mL). The solution was cooled to 0° C. prior to the addition of oxalyl chloride (1.3 mL, 14 mmol) and anhydrous DMF (1 mL). The reaction solution was stirred 1 h under N2. The solution was concentrated under reduced pressure on the rotavapor to afford 2.4 g crude product. The crude acid chloride was used without further purification in the next reaction step.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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